Lenalidomide-PEG2-OH is a synthetic compound derived from lenalidomide, which is an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain myelodysplastic syndromes. This compound incorporates a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability. The basic structure of lenalidomide includes an isoindole core, which is modified in lenalidomide-PEG2-OH to improve its pharmacokinetic properties and therapeutic efficacy.
Lenalidomide-PEG2-OH falls under the class of synthetic organic compounds. It is categorized as an immunomodulatory agent and an anti-cancer drug. Its classification can be summarized as follows:
The synthesis of lenalidomide-PEG2-OH typically involves the modification of the lenalidomide structure through PEGylation. This process can be achieved through various methods, including:
The technical aspects of synthesizing lenalidomide-PEG2-OH involve controlling reaction parameters such as temperature, pH, and solvent choice to optimize yield and purity. For instance, using solvents like dimethyl sulfoxide or acetonitrile can enhance solubility and reactivity.
The molecular structure of lenalidomide-PEG2-OH consists of a core isoindole structure with hydroxyl groups and a polyethylene glycol chain attached. The IUPAC name for lenalidomide is 4-amino-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one.
Key data points regarding the molecular structure include:
Lenalidomide-PEG2-OH can undergo various chemical reactions typical for compounds containing amine and hydroxyl functional groups. Notable reactions include:
The stability of lenalidomide-PEG2-OH under physiological conditions is crucial for its application as a therapeutic agent. Understanding its reactivity helps in predicting its behavior in biological systems.
Lenalidomide exerts its effects primarily through modulation of immune responses and direct anti-tumor activity. It enhances T-cell proliferation and increases natural killer cell activity while inhibiting tumor necrosis factor-alpha production.
Research indicates that lenalidomide's mechanism involves:
Lenalidomide-PEG2-OH exhibits enhanced solubility due to the PEG component, making it suitable for intravenous administration. Its melting point and boiling point are influenced by the PEG chain length.
Key chemical properties include:
Lenalidomide-PEG2-OH has several applications in scientific research and clinical settings:
The mechanistic foundation of Lenalidomide-PEG2-OH lies in its ability to engage the CRL4^CRBN^ E3 ubiquitin ligase complex, specifically through high-affinity binding to cereblon (CRBN). Lenalidomide and its derivatives function as molecular recruiters by occupying the tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN. This binding induces a conformational rearrangement that enables the recruitment of non-native substrate proteins, positioning them for ubiquitination [2] [6]. Upon forming a ternary complex (CRBN:PROTAC:target protein), the E3 ligase transfers ubiquitin molecules to lysine residues on the target protein, marking it for proteasomal destruction [3] [7].
The structural specificity of Lenalidomide-PEG2-OH is paramount to its function. X-ray crystallographic studies reveal that the glutarimide ring of lenalidomide forms critical hydrogen bonds with CRBN residues (His378 and Trp380), while the isoindolinone ring extends toward solvent-exposed regions, enabling linker attachment without disrupting the core binding interactions [10]. This precise molecular recognition underlies the exceptional utility of lenalidomide-based ligands in PROTAC engineering. Compared to other E3 ligase ligands (e.g., VHL or MDM2 binders), CRBN-recruiting compounds like Lenalidomide-PEG2-OH offer advantages in ligand efficiency and synthetic tractability, contributing to their prominence in clinical-stage degraders (12 of 15 PROTACs in clinical trials recruit CRBN) [7].
Table 2: E3 Ligase Recruitment Parameters of CRBN-Targeting Ligands
| Parameter | Lenalidomide | Lenalidomide-PEG2-OH | Pomalidomide |
|---|---|---|---|
| CRBN Kd (nM) | 230 ± 35 | Comparable to parent | 180 ± 25 |
| Ternary Complex Stability | Moderate | Enhanced via linker | High |
| Substrate Scope Flexibility | IKZF1/IKZF3 | Expanded via PROTAC design | IKZF1/IKZF3/CK1α |
| Synthetic Accessibility | High | Moderate | Moderate |
| Proven Targets in PROTACs | Multiple | Emerging | Extensive |
The development of Lenalidomide-PEG2-OH represents a deliberate evolution from first-generation immunomodulatory drugs (IMiDs). Thalidomide, the progenitor of this class, exhibited teratogenicity and complex pharmacology until its CRBN-dependent mechanism was elucidated in 2010, revealing its ability to modulate substrate specificity of the CRL4^CRBN^ complex [2] [6]. Lenalidomide (CC-5013) emerged as a structurally refined derivative with enhanced potency and reduced off-target effects, clinically approved for hematological malignancies. Its mechanism involves inducing degradation of transcription factors IKZF1 and IKZF3 in multiple myeloma cells, and CK1α in del(5q) myelodysplastic syndrome [2] [4].
The functionalization journey of lenalidomide advanced with the recognition that its 4'- and 5- positions could undergo chemical modification without compromising CRBN binding. This insight drove the creation of covalently adaptable analogs including Lenalidomide-4'-PEG2-amine (Tocris 7093), Lenalidomide-5-aminomethyl, and Lenalidomide-PEG2-OH itself [5] [9]. These derivatives feature spacer-incorporated designs that transform the parent molecule from an active pharmaceutical ingredient into a modular component for bifunctional degraders. Lenalidomide-PEG2-OH specifically positions a diethylene glycol spacer (–O–CH₂–CH₂–O–CH₂–CH₂–) terminated by a hydroxyl group at the 4' position of the isoindolinone ring. This strategic modification maintains the pharmacophoric elements essential for CRBN binding while introducing a hydrophilic linker that facilitates coupling chemistry to target-binding warheads [1] [9].
Recent crystallographic breakthroughs with engineered CRBN constructs (e.g., CRBN^midi^) have enabled high-resolution structural characterization of these modified ligands within ternary complexes. These studies confirm that PEGylated lenalidomide derivatives retain the binding mode fidelity of the parent compound while providing spatial extension for productive ternary complex formation with diverse target proteins [10]. The trajectory of CRBN ligand evolution—from serendipitously discovered molecular glues to rationally designed PROTAC components—exemplifies the synergy between mechanistic understanding and synthetic chemistry in advancing targeted protein degradation.
Table 3: Evolution of CRBN-Targeting Ligands for Degradation Technologies
| Generation | Representative Compound | Key Advancement | Limitations Addressed |
|---|---|---|---|
| 1st | Thalidomide | Initial CRBN engagement | Non-selective degradation, teratogenicity |
| 2nd | Lenalidomide | Improved specificity, clinical translation | Limited to endogenous neo-substrates |
| 3rd | Pomalidomide | Enhanced degradation potency | Still restricted to zinc finger targets |
| 4th | Lenalidomide-PEG2-OH | Synthetic handle for PROTAC conjugation | Enables degradation of diverse non-native targets |
| 5th | CC-90009 (CELMoDs™) | Selective substrate recruitment | Reduced off-target degradation |
The incorporation of a diethylene glycol spacer (–PEG₂–) in Lenalidomide-PEG2-OH addresses fundamental challenges in PROTAC development through strategic molecular engineering. Unmodified lenalidomide exhibits suboptimal pharmacokinetic properties, including rapid renal clearance (terminal half-life ≈3-4 hours) due to its low molecular weight (259 g/mol) and limited hydrophilicity [4]. The PEG₂ spacer significantly increases the compound's hydrodynamic volume and introduces oxygen atoms capable of forming hydrogen bonds with water molecules, thereby enhancing aqueous solubility. This modification mitigates aggregation tendencies common to hydrophobic PROTACs, potentially improving formulation stability and bioavailability [8] [9].
Beyond solubility enhancement, the PEG spacer serves as a conformational regulator influencing ternary complex geometry. Biophysical studies suggest that optimal linker length facilitates productive ubiquitin transfer by maintaining the target protein within an optimal orientation relative to the E3 ligase (typically 30-50 Å separation). The 13.5 Å PEG₂ spacer in Lenalidomide-PEG2-OH represents a balanced design that bridges the CRBN-binding moiety and target-binding ligand without introducing excessive conformational flexibility that could diminish degradation efficiency [1] [9]. Molecular modeling of PROTACs incorporating this spacer demonstrates favorable spatial positioning of target proteins within the ubiquitination zone of the CRL4^CRBN^ complex, as validated through studies using CRBN^midi^ constructs [10].
The terminal hydroxyl group (–OH) provides a versatile chemical handle for conjugation chemistry. Unlike amine-terminated analogs (e.g., Lenalidomide-4'-PEG2-amine), the hydroxyl group offers orthogonal reactivity suitable for carbodiimide-mediated coupling to carboxylic acid-containing warheads, formation of carbonate linkages, or etherification under mild conditions. This synthetic flexibility accelerates PROTAC prototype iteration during structure-activity relationship optimization. Empirical evidence from nanoparticle delivery systems demonstrates that PEGylation significantly enhances cellular uptake of conjugated therapeutics; analogous principles apply to PROTACs incorporating Lenalidomide-PEG2-OH, where the PEG spacer may reduce non-specific binding and improve tissue penetration [8].
Table 4: Impact of Linker Design on PROTAC Performance Parameters
| Linker Attribute | Alkyl Chain | PEG-Based (e.g., PEG₂) | Piperazine-Piperidine |
|---|---|---|---|
| Hydrophilicity (LogP) | High (+1.2) | Moderate (-0.8) | Variable (-0.5 to +0.7) |
| Conformational Flexibility | Low | High | Moderate |
| Metabolic Stability | Moderate | High | Variable |
| Synthetic Accessibility | High | High | Moderate |
| Optimal Length Range | 8-12 atoms | 2-4 units | 3-6 bonds |
| Distance Span (Å) | 10-15 | 10-20 | 8-16 |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2